

# Cross-Validation of <sup>18</sup>F-AV-45 SUVR with Immunohistochemistry: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in-vivo amyloid plaque imaging agent  $^{18}$ F-AV-45 (florbetapir) with the gold-standard post-mortem histopathological method of immunohistochemistry for the detection of amyloid-beta (A $\beta$ ) plaques. The data presented herein is collated from key validation studies to offer an objective overview of  $^{18}$ F-AV-45's performance.

## **Quantitative Data Summary**

The following table summarizes the key quantitative findings from studies directly comparing <sup>18</sup>F-AV-45 PET imaging, as measured by the Standardized Uptake Value Ratio (SUVR), with post-mortem Aβ immunohistochemistry.

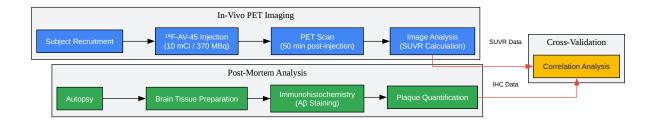


Metric	Finding	Study
Correlation		
Mean SUVR vs. Mean Aβ IHC	r = 0.89 (p<0.01)	[1]
Mean SUVR vs. Mean Plaque Counts	r = 0.78 (p<0.05)	[1]
Visual PET Rating vs. Mean Aβ IHC	rs = 0.88 (p<0.01)	[1]
Visual PET Rating vs. Mean Plaque Counts	rs = 0.80 (p<0.02)	[1]
Florbetapir Binding vs. Aβ IHC (4G8)	r = 0.88	[2]
Florbetapir Binding vs. Aβ IHC (6F/3D)	r = 0.75	[2]
Florbetapir Binding vs. Aβ IHC (10D5)	r = 0.84	[2]
Agreement		
PET vs. Post-mortem Aβ Rating	96% agreement	[3][4]
Diagnostic Accuracy		
Sensitivity (Quantitative SUVR)	92.3%	[5][6]
Specificity (Quantitative SUVR)	90.5%	[5][6]

# **Experimental Workflow**

The following diagram illustrates the general workflow for the cross-validation of <sup>18</sup>F-AV-45 PET imaging with immunohistochemistry.





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Caption: Experimental workflow for validating 18F-AV-45 PET with immunohistochemistry.

# Experimental Protocols 18F-AV-45 PET Imaging and SUVR Calculation

The protocol for <sup>18</sup>F-AV-45 Positron Emission Tomography (PET) imaging and subsequent Standardized Uptake Value Ratio (SUVR) calculation is a standardized procedure designed to quantify amyloid-beta plaque density in the brain.

- Subject Preparation and Injection: Subjects are intravenously injected with approximately 10 mCi (370 MBq) of <sup>18</sup>F-AV-45.[1][7]
- Uptake Period: Following the injection, there is a 50-minute uptake period where the radiotracer distributes and binds to amyloid plaques in the brain.[1][5][6][7]
- PET Scan Acquisition: A 10-minute PET scan is acquired.[1][5][6][7]
- Image Reconstruction and Processing: The acquired PET data is reconstructed into a 3D image. The images are often co-registered with a corresponding MRI scan for anatomical reference and to define regions of interest (ROIs).
- SUVR Calculation: The SUVR is calculated by dividing the mean radioactivity concentration in cortical ROIs (such as the frontal, temporal, and parietal cortices) by the mean



radioactivity concentration in a reference region, typically the cerebellum.[5][6][7][8] A mean cortical SUVR (mcSUVR) is often computed by averaging the SUVRs from multiple cortical regions.[8]

### **Post-Mortem Immunohistochemistry**

Immunohistochemistry (IHC) is the gold-standard method for the definitive detection and quantification of amyloid-beta plaques in post-mortem brain tissue.

- Brain Tissue Collection and Preparation: Following autopsy, the brain is removed and sections corresponding to the PET imaging regions are dissected. The tissue is then fixed (e.g., in formalin) and embedded in paraffin.
- Sectioning: The paraffin-embedded tissue blocks are cut into thin sections (typically 5-10 micrometers thick).
- Antigen Retrieval: This step is performed to unmask the amyloid-beta epitopes for antibody binding.
- Immunostaining: The tissue sections are incubated with a primary antibody that specifically binds to amyloid-beta plaques (e.g., 4G8, 6F/3D, or 10D5).[2] This is followed by incubation with a secondary antibody that is linked to an enzyme. A substrate is then added, which reacts with the enzyme to produce a colored product, making the amyloid plaques visible under a microscope.
- Plaque Quantification: The stained tissue sections are examined under a microscope. The
  density of amyloid plaques is quantified, often through semi-quantitative scoring by
  neuropathologists or through digital image analysis to determine the percentage of the area
  covered by plaques.[2] In some studies, silver staining methods (e.g., Bielschowsky or
  Campbell-Switzer) are also used to visualize and quantify neuritic plaques.[2][3][4]

### Conclusion

The data from multiple independent studies demonstrate a strong and statistically significant correlation between in-vivo <sup>18</sup>F-AV-45 PET SUVR values and post-mortem quantification of amyloid-beta plaques by immunohistochemistry.[1][2][3][4] The high agreement and diagnostic accuracy further support the use of <sup>18</sup>F-AV-45 PET as a reliable biomarker for cerebral amyloid



pathology.[3][4][5][6] These findings are crucial for the design and implementation of clinical trials for Alzheimer's disease and for aiding in the diagnostic process.

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